(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

Chiral Synthesis Stereochemistry Peptide Engineering

(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS: 332061-84-4) is a chiral, non-proteinogenic β-amino acid derivative, often named 2-Cyano-L-β-homophenylalanine hydrochloride. Characterized by a β-amino acid backbone, a 2-cyanophenyl substituent, and a defined (S)-stereocenter, this compound is primarily utilized as a research intermediate in peptide and pharmaceutical synthesis.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
CAS No. 332061-84-4
Cat. No. B3424113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride
CAS332061-84-4
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl
InChIInChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1
InChIKeyYUGYFQMRAJZGBQ-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4-(2-cyanophenyl)butanoic Acid HCl (332061-84-4) | Key Chiral β-Amino Acid for Research


(S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride (CAS: 332061-84-4) is a chiral, non-proteinogenic β-amino acid derivative, often named 2-Cyano-L-β-homophenylalanine hydrochloride . Characterized by a β-amino acid backbone, a 2-cyanophenyl substituent, and a defined (S)-stereocenter, this compound is primarily utilized as a research intermediate in peptide and pharmaceutical synthesis [1]. Its unique structural features facilitate the development of novel bioactive molecules and the study of enzyme-substrate interactions, distinguishing it from conventional α-amino acids .

Procurement Risk: Why Substituting (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid HCl with Common Analogs Compromises Research Integrity


Generic substitution of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride with its (R)-enantiomer, the free base form, or a non-cyanated analog is a high-risk procurement decision due to profound differences in stereochemical activity, physicochemical properties, and synthetic utility. The (S)-enantiomer is the biologically relevant form, with the opposite (R)-enantiomer often exhibiting significantly different or null biological activity . Furthermore, substituting the hydrochloride salt for the free base directly impacts aqueous solubility and handling, which are critical for reproducible peptide synthesis and biological assays . Finally, the ortho-cyano group is a key functional handle that enables specific, designed chemical transformations not possible with unsubstituted β-homophenylalanine analogs .

Comparative Analysis: Quantifying the Functional Differentiation of (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid HCl (332061-84-4)


Chiral Purity and Stereochemical Fidelity: A Critical Procurement Metric

The target compound possesses a specific (S)-stereocenter, which is essential for biological activity. In contrast, the (R)-enantiomer (CAS 332061-85-5) is a distinct chemical entity with different biological interactions. The defined stereochemistry of 332061-84-4 ensures that it is the correct enantiomer for studies involving L-amino acid-based systems . While direct biological activity comparisons are not available, the principle of stereospecificity is a fundamental determinant of a compound's fitness for use in chiral environments. The specific optical rotation of the free base form (CAS 270065-82-2) can be used to verify enantiomeric purity, a key quality control (QC) metric for procurement [1].

Chiral Synthesis Stereochemistry Peptide Engineering Drug Discovery

Hydrochloride Salt vs. Free Base: Impact on Solubility and Experimental Reproducibility

The hydrochloride salt form (MW 240.69 g/mol) of the compound exhibits significantly enhanced aqueous solubility compared to its free base counterpart (MW 204.23 g/mol) . This difference in physicochemical properties is critical for experimental workflows. The increased solubility of the HCl salt facilitates its direct use in aqueous biological assays and improves handling during solid-phase peptide synthesis (SPPS) . The free base, lacking this counterion, has different solubility characteristics that can lead to inconsistent dissolution, precipitation in aqueous media, and potentially variable reaction kinetics .

Aqueous Solubility Peptide Synthesis Formulation Sample Preparation

The 2-Cyanophenyl Group: A Synthetic Handle Differentiating from Unsubstituted β-Homophenylalanine

The ortho-cyano substituent on the phenyl ring of (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride provides a crucial synthetic handle and imparts unique electronic properties absent in the parent compound, L-β-homophenylalanine (CAS 193954-28-8) . The cyano group is a strong electron-withdrawing group, which can influence π-stacking interactions and the pKa of nearby functional groups. More importantly, it can be selectively transformed into other valuable moieties (e.g., tetrazoles, amides, amidines) through established chemical reactions, enabling the creation of diverse compound libraries from a single advanced intermediate . This direct functionalization potential is not available with unsubstituted analogs, which lack this reactive handle.

Medicinal Chemistry Chemical Biology Molecular Scaffolds Functional Handles

Enhanced Metabolic Stability of β-Amino Acid Scaffold vs. α-Amino Acid Counterparts

As a β-amino acid, (S)-3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride provides inherent resistance to common proteases when incorporated into peptides, a property not shared by standard α-amino acids like L-Phenylalanine [1]. Peptides composed solely of α-amino acids are rapidly degraded by endogenous proteases, limiting their therapeutic half-life. The insertion of a β-amino acid, which has an additional methylene unit in its backbone, disrupts recognition by these proteases, thereby increasing the metabolic stability and potentially the oral bioavailability of the resulting peptidomimetics . This feature is a key driver for its use in designing more robust peptide-based therapeutics and biological probes.

Peptide Stability Protease Resistance Peptidomimetics Pharmacokinetics

Defined Research and Industrial Applications for (S)-3-Amino-4-(2-cyanophenyl)butanoic Acid HCl (332061-84-4)


Synthesis of Metabolically Stable, Protease-Resistant Peptidomimetics

The compound's β-amino acid backbone provides inherent resistance to protease degradation, as detailed in Section 3, Evidence Item 4. This makes it a superior choice over standard α-amino acids for constructing peptide-based drug candidates, biological probes, and peptide hormones where enhanced in vivo half-life is critical . Its chiral purity and specific (S)-configuration ensure compatibility with the synthesis of biologically active, L-amino acid-containing peptides .

Development of Focused Compound Libraries via Cyano Group Functionalization

The ortho-cyano substituent, highlighted in Section 3, Evidence Item 3, serves as a versatile synthetic handle. In medicinal chemistry campaigns, this group can be selectively converted into tetrazoles, amides, or amidines, enabling the rapid diversification of a core scaffold into a focused library of analogs for structure-activity relationship (SAR) studies . This differentiates it from non-functionalized β-homophenylalanine analogs.

Enzyme-Substrate Interaction and Stereospecificity Studies

As a chiral, non-proteinogenic amino acid, the compound is a valuable tool for probing the active site geometry and stereospecificity of enzymes, as outlined in Section 3, Evidence Item 1. Its defined (S)-stereochemistry allows researchers to compare its binding affinity and metabolic fate against its (R)-enantiomer, providing insights into chiral recognition mechanisms .

Formulation and Assay Development Requiring Aqueous Solubility

The hydrochloride salt form, detailed in Section 3, Evidence Item 2, is specifically chosen for applications requiring aqueous solubility, such as in vitro biological assays, cell culture work, or solution-phase peptide synthesis . This ensures reliable and reproducible dissolution, a fundamental requirement for quantitative and reproducible scientific data.

Technical Documentation Hub

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